molecular formula C18H15ClFN3O3S B2617872 3-(3-chloro-4-fluorophenyl)-2,11-dimethyl-8-nitro-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione CAS No. 1008922-75-5

3-(3-chloro-4-fluorophenyl)-2,11-dimethyl-8-nitro-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione

Cat. No. B2617872
CAS RN: 1008922-75-5
M. Wt: 407.84
InChI Key: KHPBXOQVAOCUSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3-chloro-4-fluorophenyl)-2,11-dimethyl-8-nitro-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione is a useful research compound. Its molecular formula is C18H15ClFN3O3S and its molecular weight is 407.84. The purity is usually 95%.
BenchChem offers high-quality 3-(3-chloro-4-fluorophenyl)-2,11-dimethyl-8-nitro-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(3-chloro-4-fluorophenyl)-2,11-dimethyl-8-nitro-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Corrosion Inhibition

A study by Kalia et al. (2020) discusses the corrosion inhibition efficiency of newly synthesized oxadiazole derivatives on mild steel in hydrochloric acid solution, emphasizing the potential of these compounds in protecting metals against corrosion. These derivatives exhibit significant inhibition efficiency, validated through various methods such as weight loss measurement and electrochemical techniques, illustrating the applicability of oxadiazole derivatives in materials science and engineering Kalia et al., 2020.

Enantiomeric Separation

Fukushima et al. (1995) explored the enantiomeric separations of D,L-amino acids derivatized with fluorogenic benzofurazan reagents, highlighting the role of oxadiazole derivatives in enhancing the resolution of chiral compounds. This research demonstrates the utility of these derivatives in analytical chemistry, specifically in high-performance liquid chromatography (HPLC) for the sensitive detection and separation of amino acid enantiomers Fukushima et al., 1995.

Antimicrobial and Antiproliferative Activities

Salama (2020) and Narayana et al. (2009) presented the synthesis of oxadiazole derivatives and their evaluation for antimicrobial, anti-inflammatory, and antiproliferative activities. These studies provide insights into the medicinal chemistry of oxadiazole derivatives, showcasing their potential as therapeutic agents against various bacterial strains and cancer cell lines. Such findings underscore the relevance of oxadiazole derivatives in pharmaceutical research, aiming to develop new drugs with broad-spectrum activities Salama, 2020; Narayana et al., 2009.

properties

IUPAC Name

10-(3-chloro-4-fluorophenyl)-9,13-dimethyl-4-nitro-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-triene-11-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClFN3O3S/c1-9-16-12-7-11(23(24)25)4-6-15(12)26-18(9,2)22(17(27)21-16)10-3-5-14(20)13(19)8-10/h3-9,16H,1-2H3,(H,21,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHPBXOQVAOCUSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2C3=C(C=CC(=C3)[N+](=O)[O-])OC1(N(C(=S)N2)C4=CC(=C(C=C4)F)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClFN3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-chloro-4-fluorophenyl)-2,11-dimethyl-8-nitro-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione

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